molecular formula C21H28FN5O3S B2965568 1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane CAS No. 2380186-84-3

1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane

Cat. No. B2965568
CAS RN: 2380186-84-3
M. Wt: 449.55
InChI Key: NMSZKJJGQMOLCU-UHFFFAOYSA-N
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Description

The compound “1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of this compound involves a series of steps, which include the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimidin-4-yl ring attached to a piperazin-1-yl group, which is further attached to a sulfonylazepane group . The compound also contains a fluoro group and a methoxyphenyl group .

Mechanism of Action

The compound has been studied for its neuroprotective and anti-neuroinflammatory properties . It has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The compound shows promise as a potential neuroprotective and anti-neuroinflammatory agent . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis process.

properties

IUPAC Name

1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN5O3S/c1-30-18-8-6-17(7-9-18)20-19(22)21(24-16-23-20)25-12-14-27(15-13-25)31(28,29)26-10-4-2-3-5-11-26/h6-9,16H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSZKJJGQMOLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)N4CCCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane

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